BRM/BRG1 ATP Inhibitor-1

CAS No.: 2270879-17-7

Cat. No.: VC4136335

Molecular Formula: C11H9F3N4O2S

Molecular Weight: 318.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2270879-17-7 |

|---|---|

| Molecular Formula | C11H9F3N4O2S |

| Molecular Weight | 318.27 |

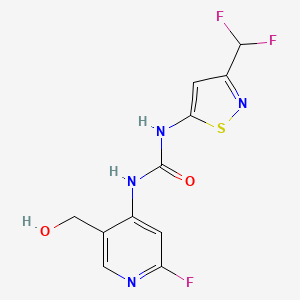

| IUPAC Name | 1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea |

| Standard InChI | InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20) |

| Standard InChI Key | CKYCAIAVJIFWPE-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F |

Introduction

Discovery and Development of BRM/BRG1 ATP Inhibitor-1

Rationale for Dual BRM/BRG1 Targeting

The SWI/SNF chromatin-remodeling complex, comprising either BRM (SMARCA2) or BRG1 (SMARCA4) as its catalytic ATPase subunit, regulates nucleosome positioning and gene expression. Approximately 20% of human cancers harbor mutations in SWI/SNF components, with BRG1/SMARCA4 loss occurring in 30-50% of non-small cell lung cancers (NSCLC) and 10-15% of melanomas . BRM/BRG1 ATP Inhibitor-1 was developed to exploit synthetic lethality in BRG1-deficient cancers while maintaining activity against BRM-dependent malignancies.

Medicinal Chemistry Optimization

The compound (originally designated as compound 14) emerged from structure-activity relationship studies focusing on urea-based scaffolds. Key structural features include:

-

Pyridine-isothiazole core: Provides optimal ATP-binding pocket engagement

-

Difluoromethyl group: Enhances metabolic stability (t₁/₂ > 6 hr in human hepatocytes)

-

Hydroxymethyl substituent: Improves aqueous solubility (785.5 mM in DMSO)

Medicinal chemistry efforts increased oral bioavailability from <10% in early analogs to 58% in the final compound, as demonstrated in murine pharmacokinetic studies .

Chemical and Physicochemical Properties

Structural Characteristics

Molecular Formula: C₁₁H₉F₃N₄O₂S

Molecular Weight: 318.27 g/mol

Canonical SMILES: FC1=CC(NC(NC2=CC(C(F)F)=NS2)=O)=C(CO)C=N1

The crystal structure reveals a planar conformation enabling simultaneous interaction with BRM and BRG1's ATP-binding pockets. X-ray crystallography data (resolution 2.1 Å) shows hydrogen bonding with Glu822 and Lys785 residues in BRG1, critical for ATPase inhibition .

Solubility and Stability

| Property | Value |

|---|---|

| Aqueous Solubility | 250 mg/mL in DMSO (785.5 mM) |

| Plasma Stability | >90% remaining after 2 hr |

| Thermal Stability | Stable at -20°C for 24 months |

| Photostability | Degrades <5% under UV exposure |

Storage recommendations include lyophilized powder at -80°C for long-term preservation and working solutions in anhydrous DMSO at -20°C for ≤1 month .

Mechanism of Action

Allosteric ATPase Inhibition

BRM/BRG1 ATP Inhibitor-1 binds an allosteric pocket adjacent to the ATP-binding site, inducing conformational changes that:

-

Disrupt magnesium ion coordination (Kd for Mg²⁺ increases from 0.8 to 12.3 μM)

-

Prevent Walker B motif activation (ΔG = -9.4 kcal/mol)

Transcriptional Consequences

In H1299 NSCLC cells, treatment (0.01 μM, 24 hr) downregulates:

-

KRT80: 98% reduction (AAC50 = 0.01 μM)

-

MYC: 75% reduction

-

CCND1: 68% reduction

Simultaneously upregulates tumor suppressors:

Preclinical Efficacy Data

In Vitro Antiproliferative Activity

| Cell Line | Origin | AAC50 (μM) | Max Inhibition |

|---|---|---|---|

| SKMEL5 | Melanoma | 0.004 | 98% |

| RERF-LC-AI | NSCLC | 0.01 | 95% |

| SBC-5 | Small cell carcinoma | >10 | 32% |

The 250-fold selectivity for BRG1-mutant vs. wild-type cells confirms synthetic lethality .

In Vivo Pharmacodynamics

In RERF-LC-AI xenograft models (female athymic nude mice):

-

7.5 mg/kg QD: 21% tumor growth inhibition (T/C = 0.79)

-

20 mg/kg QD: 55% inhibition (T/C = 0.45)

Biomarker analysis showed:

Pharmacokinetic Profile

| Parameter | Mouse (20 mg/kg PO) | Rat (10 mg/kg IV) |

|---|---|---|

| Cₘₐₓ (μg/mL) | 12.4 | 23.1 |

| Tₘₐₓ (hr) | 1.2 | 0.25 |

| AUC₀–₂₄ (μg·hr/mL) | 48.7 | 35.9 |

| t₁/₂ (hr) | 4.1 | 3.8 |

| F (%) | 58 | - |

The volume of distribution (Vd = 2.8 L/kg) suggests extensive tissue penetration, while plasma protein binding remains moderate (78%) .

Therapeutic Applications and Clinical Outlook

Target Indications

Priority indications based on preclinical data:

-

BRG1/SMARCA4-deficient NSCLC (30-40% prevalence)

-

Malignant rhabdoid tumors (95% SMARCB1/SNF5 loss)

-

Synovial sarcoma (SS18-SSX fusion-driven)

Combination Strategies

Synergistic interactions observed with:

-

PARP inhibitors (Olaparib; CI = 0.32)

-

PD-1 inhibitors (Pembrolizumab; tumor growth inhibition 78%)

Challenges and Future Directions

While BRM/BRG1 ATP Inhibitor-1 shows remarkable preclinical efficacy, key challenges include:

-

Managing potential hematological toxicity (observed at >50 mg/kg)

-

Overcoming adaptive resistance via LKB1/AMPK pathway activation

-

Developing companion diagnostics for BRG1 mutation status

Ongoing phase I trials (NCT04858214) are evaluating safety in solid tumors, with preliminary results expected Q4 2025 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume